molecular formula C7H12O B1359785 Bicyclo[2.2.1]heptan-2-ol CAS No. 497-36-9

Bicyclo[2.2.1]heptan-2-ol

Cat. No.: B1359785
CAS No.: 497-36-9
M. Wt: 112.17 g/mol
InChI Key: ZQTYQMYDIHMKQB-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]heptan-2-ol, also known as norborneol or norbornyl alcohol, is a bicyclic organic compound with the molecular formula C₇H₁₂O. It is a derivative of norbornane, featuring a hydroxyl group attached to the second carbon of the bicyclic structure. This compound is notable for its rigid, cage-like structure, which imparts unique chemical properties and reactivity .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene. In this method, norbornene is first treated with borane (BH₃) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of norbornadiene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to convert norbornadiene to this compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride.

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and allows for a wide range of chemical transformations. Its rigid, cage-like structure also makes it a valuable compound in the study of stereochemistry and reaction mechanisms .

Properties

CAS No.

497-36-9

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m1/s1

InChI Key

ZQTYQMYDIHMKQB-DSYKOEDSSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@H]2O

SMILES

C1CC2CC1CC2O

Canonical SMILES

C1CC2CC1CC2O

1632-68-4
497-37-0
497-36-9
61277-90-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
Bicyclo[2.2.1]heptan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.